molecular formula C13H20N2O6 B8182735 (S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate

(S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate

Cat. No.: B8182735
M. Wt: 300.31 g/mol
InChI Key: OJFWPNVIIXPTLZ-QMMMGPOBSA-N
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Description

(S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a tert-butoxycarbonyl (Boc) protecting group. It is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as an amino acid derivative.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

    Coupling Reaction: The protected amino acid derivative is then coupled with a suitable nucleophile, such as a methylamine derivative, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and scalability. Flow microreactors offer better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate is used as an intermediate in the synthesis of complex organic molecules

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a building block for the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate apart from similar compounds is its specific combination of the pyrrolidinone ring and the Boc protecting group. This unique structure imparts distinct reactivity and stability, making it particularly useful in synthetic and medicinal chemistry.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O6/c1-8(14(5)12(19)20-13(2,3)4)11(18)21-15-9(16)6-7-10(15)17/h8H,6-7H2,1-5H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFWPNVIIXPTLZ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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